![molecular formula C15H8F3N5OS B2507987 N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034480-20-9](/img/structure/B2507987.png)
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide" is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various biological activities, including potential anticancer properties. The structure of this compound suggests it contains a pyrazolo[1,5-a]pyrimidine core, which is a common feature in molecules with potential pharmacological activities, and a benzo[d]thiazole moiety, which is known for its biological relevance in drug design .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic acids or amines. For instance, a similar compound was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a 9-step process with a low overall yield . Another related synthesis involved the condensation of different starting materials, such as 3-(dimethylamino)-N-(2,2-dimethoxyethyl)-2-cyanoacrylamides with alkylhydrazines . These methods indicate that the synthesis of such compounds can be complex and may require optimization for better yields.
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the arrangement of different functional groups within the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization, condensation, and saponification steps. For example, the synthesis of a related compound involved cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione followed by saponification . These reactions are crucial for constructing the pyrazolo[1,5-a]pyrimidine core and attaching various substituents to the core structure.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide" are not detailed in the provided papers, related compounds have been shown to possess distinct biological activities. For instance, one compound exhibited effective inhibition on the proliferation of some cancer cell lines . The presence of fluorine atoms and other functional groups in these molecules can significantly influence their physical properties, such as solubility and stability, as well as their chemical reactivity and biological activity.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Insecticidal Activity : A study by Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety. These compounds showed potent insecticidal activities against Spodoptera littoralis, highlighting their potential as insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) developed a novel series of pyrazolo[3,4-d]pyrimidines with anticancer and anti-5-lipoxygenase activities. These findings underscore the compound's potential in therapeutic applications, especially in cancer treatment and inflammation management (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antibacterial and Antifungal Activities : Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-ones derived from 2-aminobenzothiazole, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity against mammalian Vero cell lines at non-cytotoxic concentrations, indicating their potential as antibacterial agents with minimal toxicity (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Chemical Synthesis and Characterization
Facile Synthesis of Heterocycles : Vasylyev et al. (1999) reported a facile method for synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. This study contributes to the versatile methodologies in heterocyclic chemistry, enabling the development of compounds with potential biological activities (Vasylyev, Bilokin, Branytska, Kovalenko, & Chernykh, 1999).
Antimicrobial and Anticancer Evaluation : Senthilkumar et al. (2021) synthesized and characterized a new organic compound based on benzothiazole and pyrazine moieties, which was evaluated for its antibacterial, antifungal, and anticancer activities. The compound showed activity against various microbial strains and MDA-MB-231 breast cancer cells, indicating its potential as a therapeutic agent (Senthilkumar, Umarani, & Satheesh, 2021).
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science . The structural diversity of pyrazolo[1,5-a]pyrimidines allows for a wide range of potential applications, which could be explored in future research .
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5OS/c16-15(17,18)11-5-12-19-6-8(7-23(12)22-11)20-13(24)14-21-9-3-1-2-4-10(9)25-14/h1-7H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPSWCEPPKJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)
![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)
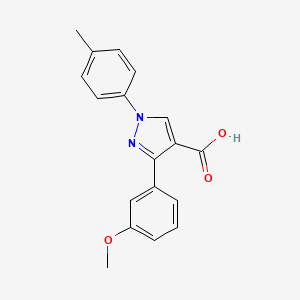
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)
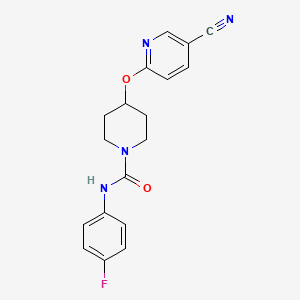
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)
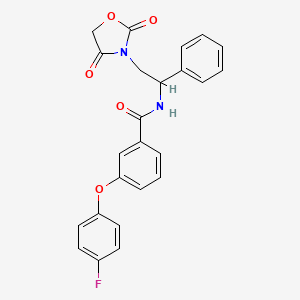
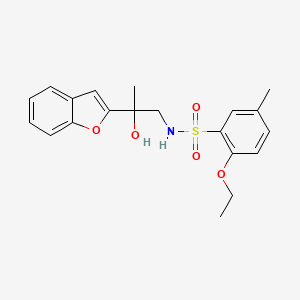
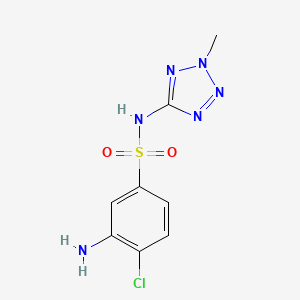
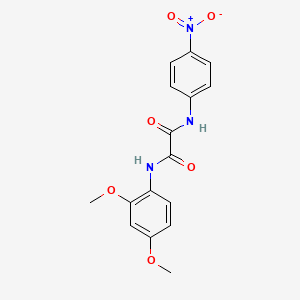
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
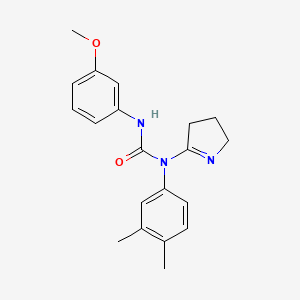
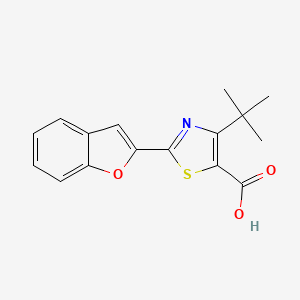
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)